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Compound Name:
(4-Bromo-2-chlorophenyl)

(morpholino)methanone

Cat. No.: B1522746 Get Quote

An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)(morpholino)methanone for

Advanced Research

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and professionals in drug development. It details the chemical properties, structure, synthesis,

and potential applications of (4-Bromo-2-chlorophenyl)(morpholino)methanone, a

compound of significant interest in modern synthetic and medicinal chemistry.

Introduction and Strategic Overview
(4-Bromo-2-chlorophenyl)(morpholino)methanone (CAS No. 877383-57-8) is a halogenated

aromatic morpholine amide.[1] This class of compounds holds considerable value in organic

synthesis and drug discovery. The morpholine amide moiety is recognized for its stability, high

water solubility, and utility as a versatile acylating agent, often serving as a reliable alternative

to more sensitive reagents like Weinreb amides.[2][3] The presence of a di-halogenated phenyl

ring, specifically with bromo and chloro substituents, provides multiple strategic points for

further chemical modification through cross-coupling reactions, making this molecule a valuable

building block for creating diverse chemical libraries.
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This document provides an in-depth analysis of its structure, physicochemical properties, a

robust synthesis protocol with mechanistic insights, expected analytical characterization, and a

discussion of its potential applications in the field of drug discovery.

Chemical Structure and Properties
The molecule consists of a 4-bromo-2-chlorophenyl group linked to a morpholine ring through a

carbonyl bridge. This arrangement confers a specific set of properties crucial for its synthetic

utility and potential biological activity.

Caption: 2D Chemical Structure of (4-Bromo-2-chlorophenyl)(morpholino)methanone.

Physicochemical and Identification Data
The key properties of (4-Bromo-2-chlorophenyl)(morpholino)methanone are summarized in

the table below.

Property Value Source(s)

CAS Number 877383-57-8 [1]

Molecular Formula C₁₁H₁₁BrClNO₂ [4]

Molecular Weight 304.57 g/mol [4]

IUPAC Name
(4-Bromo-2-chlorophenyl)

(morpholin-4-yl)methanone
N/A

Appearance Solid [5]

Topological Polar Surface Area

(TPSA)
29.54 Å² [4]

logP (calculated) 2.57 [4]

Hydrogen Bond Donors 0 [4]

Hydrogen Bond Acceptors 2 [4]

Rotatable Bonds 1 [4]
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Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of (4-Bromo-2-chlorophenyl)
(morpholino)methanone is via the amide coupling reaction between 4-bromo-2-chlorobenzoic

acid and morpholine. This transformation is a cornerstone of medicinal chemistry, and several

reliable protocols exist.[6][7]

Overall Synthetic Workflow

4-Bromo-2-chlorobenzoic Acid
+ Morpholine

Carboxylic Acid Activation
(e.g., EDC/HOBt or SOCl2) Nucleophilic Acyl Substitution

Activated Intermediate
(e.g., O-acylisourea ester) Aqueous Workup

& Purification
Crude Product (4-Bromo-2-chlorophenyl)

(morpholino)methanone

Click to download full resolution via product page

Caption: General workflow for the synthesis via amide coupling.

Recommended Laboratory Protocol
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with

Hydroxybenzotriazole (HOBt) as the coupling system. This choice is predicated on its high

efficiency, mild reaction conditions, and the ease of removing byproducts during aqueous

workup, making it superior to harsher methods like thionyl chloride for many research

applications.[6]

Materials:

4-Bromo-2-chlorobenzoic acid (1.0 eq)[8][9]

Morpholine (1.1 eq)

EDC·HCl (1.2 eq)

HOBt (0.1-1.0 eq)

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Dichloromethane (DCM) or Acetonitrile (CH₃CN) as solvent
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1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in DCM at 0 °C, add

HOBt (catalytic to stoichiometric amounts) and EDC·HCl (1.2 eq). Stir the mixture for 15-20

minutes.

Expert Insight: The initial formation of the HOBt-ester is often faster and leads to higher

yields and fewer side products compared to direct attack by the amine on the EDC-

activated acid.[6]

Amine Addition: Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise

addition of DIPEA (2.0 eq).

Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and

the carboxylic acid, facilitating the reaction without competing as a nucleophile.[7]

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove

excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and

brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: The resulting crude product can be purified by column chromatography on silica

gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield

the pure amide.

Analytical Characterization: Expected Spectral Data
While specific experimental spectra for this exact compound are not readily available in public

literature, its structure allows for the reliable prediction of its key spectral features based on
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well-established principles and data from analogous compounds, such as (4-Bromophenyl)

(morpholino)methanone.[10]
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Technique Expected Characteristics

¹H NMR

Aromatic Region (δ 7.2-7.8 ppm): Three protons

exhibiting a complex splitting pattern (likely a

doublet, a doublet of doublets, and another

doublet) characteristic of a 1,2,4-trisubstituted

benzene ring. Morpholine Region (δ 3.4-3.9

ppm): Two broad multiplets or singlets, each

integrating to 4H, corresponding to the two sets

of methylene protons (-CH₂-N- and -CH₂-O-) of

the morpholine ring. Due to the amide bond's

rotational barrier, these signals might be

complex.[10]

¹³C NMR

Carbonyl Carbon (δ ~169 ppm): A characteristic

signal for the amide carbonyl carbon.[10]

Aromatic Carbons (δ 120-140 ppm): Six distinct

signals, including two quaternary carbons

attached to Br and Cl. Morpholine Carbons (δ

~42-48 ppm and ~67 ppm): Signals for the -

CH₂-N- carbons (downfield) and the -CH₂-O-

carbons (further downfield).[10]

IR Spectroscopy

C=O Stretch (Amide I band): A strong

absorption band in the region of 1630-1680

cm⁻¹. C-N Stretch: A band around 1400-1450

cm⁻¹. C-O-C Stretch: A strong band around

1115 cm⁻¹ characteristic of the morpholine ether

linkage. Aromatic C-H and C=C Stretches: As

expected for a substituted benzene ring.

Mass Spectrometry

Molecular Ion (M⁺): A characteristic isotopic

pattern for a molecule containing one bromine

(M, M+2 of ~1:1 ratio) and one chlorine (M, M+2

of ~3:1 ratio). The combination will produce a

complex cluster around m/z 303, 305, and 307.

The exact mass would be a primary identifier.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra02153k/c6ra02153k1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra02153k/c6ra02153k1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra02153k/c6ra02153k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery and Chemical
Biology
(4-Bromo-2-chlorophenyl)(morpholino)methanone is not just a synthetic intermediate; it is a

strategically designed building block for drug discovery programs.

Scaffold for Library Synthesis: The bromo and chloro substituents serve as orthogonal

handles for further functionalization. The bromine atom is particularly susceptible to Suzuki,

Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the

introduction of diverse aryl, alkyl, and amine groups. This enables the rapid generation of a

library of analogues for structure-activity relationship (SAR) studies.

Bioisostere and Pharmacophore Component: The morpholine group is a common feature in

bioactive molecules. It is often used as a bioisostere for other cyclic amines or to improve

pharmacokinetic properties such as solubility and metabolic stability. The entire (aryl)

(morpholino)methanone core can be found in molecules targeting a range of biological

pathways. For instance, related structures have been investigated in the context of various

signaling pathways.[11]

Precursor for Biologically Active Compounds: The parent scaffold, 4-bromo-2-chlorobenzoic

acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-

inflammatory and antimicrobial agents.[12] This lineage suggests that derivatives of the title

compound are promising candidates for screening in similar therapeutic areas. Compounds

containing the 4-bromo-2-chlorophenyl moiety have also demonstrated inhibitory effects

against parasites like Plasmodium falciparum, highlighting a potential application in

infectious disease research.[13]

Safety and Handling
Based on data for structurally related compounds and general hazard classifications, (4-
Bromo-2-chlorophenyl)(morpholino)methanone should be handled with appropriate care in

a laboratory setting.

Hazard Pictogram: GHS07 (Exclamation Mark)[4][5]

Signal Word: Warning[4][5]
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Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes

serious eye irritation. H335: May cause respiratory irritation.[4]

Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
(4-Bromo-2-chlorophenyl)(morpholino)methanone is a well-defined chemical entity with

significant potential for researchers in organic synthesis and drug development. Its robust and

scalable synthesis, combined with the strategic placement of reactive halogen handles and the

favorable properties of the morpholine amide group, makes it an exceptionally valuable building

block. This guide provides the foundational knowledge required for its synthesis,

characterization, and strategic deployment in advanced research projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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